Welcome to the BenchChem Online Store!
molecular formula C11H12F3NO2 B7975328 3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline

3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline

Cat. No. B7975328
M. Wt: 247.21 g/mol
InChI Key: ULQOYGJXCQYJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07320992B2

Procedure details

The nitrobenzotrifluoride (Step B, 6.026 g, 21.7 mmol, 1 eq) was dissolved in MeOH (210 mL). 10% Pd/C (600 mg (10 wt %)) was carefully added to the reaction. The suspension was sparged with H2 and stirred under a H2 atm for 4 h. The mixture was filtered through a Celite® pad and the solvent removed in vacuo to yield the desired amine which was used without further purification.
Name
nitrobenzotrifluoride
Quantity
6.026 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1)[O:7][CH:8]1[CH2:12][CH2:11][O:10][CH2:9]1)([O-])=O>CO.[Pd]>[O:10]1[CH2:11][CH2:12][CH:8]([O:7][C:6]2[CH:5]=[C:4]([NH2:1])[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=2)[CH2:9]1

Inputs

Step One
Name
nitrobenzotrifluoride
Quantity
6.026 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OC2COCC2)C=C(C1)C(F)(F)F
Name
Quantity
210 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a H2 atm for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was sparged with H2
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite® pad
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1CC(CC1)OC=1C=C(C=C(C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.